molecular formula C8H8F3NO2S B1407046 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1540803-19-7

2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1407046
CAS No.: 1540803-19-7
M. Wt: 239.22 g/mol
InChI Key: BSRMGMMIHCCIHJ-UHFFFAOYSA-N
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Description

2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid is a chemical compound with the molecular formula C8H8F3NO2S It is known for its unique structure, which includes a trifluoropropyl group attached to a thiazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,3,3-trifluoropropylamine with thioamide derivatives under specific conditions The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole ring can engage in various interactions with biological molecules, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropionic acid: Similar in structure but lacks the thiazole ring.

    2,2,3,3-Tetrafluoro-1-propanol: Contains a fluorinated propyl group but differs in functional groups and overall structure.

Uniqueness

2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of the trifluoropropyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)2-1-6-12-5(4-15-6)3-7(13)14/h4H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRMGMMIHCCIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
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2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid

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